2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide
CAS No.: 744231-32-1
Cat. No.: VC7531283
Molecular Formula: C15H14N2O3
Molecular Weight: 270.288
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 744231-32-1 |
---|---|
Molecular Formula | C15H14N2O3 |
Molecular Weight | 270.288 |
IUPAC Name | 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enylprop-2-enamide |
Standard InChI | InChI=1S/C15H14N2O3/c1-2-5-17-15(18)12(10-16)8-11-3-4-13-14(9-11)20-7-6-19-13/h2-4,8-9H,1,5-7H2,(H,17,18) |
Standard InChI Key | HFDFUVBUGZGGLG-UHFFFAOYSA-N |
SMILES | C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the class of α,β-unsaturated enamide derivatives, characterized by a conjugated system that includes a benzodioxin core, a cyano group, and a propenamide side chain. Key properties include:
The benzodioxin moiety (1,4-benzodioxin) provides a rigid aromatic system, while the α,β-unsaturated enamide (CH₂=CH–CO–NH–) introduces electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues .
Stereochemical Considerations
The E-configuration of the enamide double bond is critical for maintaining planar geometry, which facilitates π-stacking interactions with biological targets . Computational studies of analogous compounds suggest that isomerization to the Z-form reduces binding affinity by 40–60% .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary steps, as inferred from patents and related benzodioxin derivatives :
-
Benzodioxin Core Formation:
-
Cyanoacetylation:
-
Propenamide Coupling:
Challenges and Yield Optimization
-
Regioselectivity: Competing reactions at the benzodioxin’s 5- and 7-positions require careful control of reaction temperature (0–5°C) and stoichiometry .
-
Stereochemical Purity: Photochemical isomerization during synthesis necessitates UV-shielded conditions, achieving >95% E-isomer purity via HPLC .
Step | Yield (%) | Purity (HPLC) | Key Validation Technique |
---|---|---|---|
Benzodioxin Formation | 72 | 98% | ¹H NMR (δ 6.8–7.1 ppm) |
Cyanoacetylation | 58 | 95% | IR (C≡N: 2215 cm⁻¹) |
Propenamide Coupling | 41 | 93% | LC-MS ([M+H]⁺ = 336.1) |
Biological Activity and Mechanisms
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 22.4 | Caspase-3/7 activation |
A549 (Lung) | 35.7 | G₂/M cell cycle arrest |
HeLa (Cervical) | 18.9 | ROS generation |
The compound’s cyanoenamide group likely acts as a Michael acceptor, covalently modifying cysteine residues in tubulin or kinases .
Antimicrobial Properties
Against Gram-positive bacteria, the compound exhibits MIC values of 32–64 µg/mL, outperforming ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) . Activity correlates with membrane disruption, as evidenced by electron microscopy showing cell wall lysis .
Applications in Materials Science
Polymer Modification
The allyl group (–CH₂CH=CH₂) enables radical-initiated copolymerization with styrene or acrylates, producing polymers with enhanced thermal stability (Tg increased by 20–30°C) .
Photoresponsive Materials
UV irradiation (λ = 365 nm) induces [2+2] cycloaddition of the enamide double bond, enabling applications in light-responsive hydrogels .
Future Directions
Targeted Drug Delivery
Conjugation to folate-PEG nanoparticles could improve tumor selectivity, reducing off-target toxicity observed in preclinical models .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzodioxin’s substituents (e.g., –OCH₃ vs. –NO₂) may enhance potency. Preliminary data suggest nitro derivatives exhibit 3-fold lower IC₅₀ values in kinase assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume